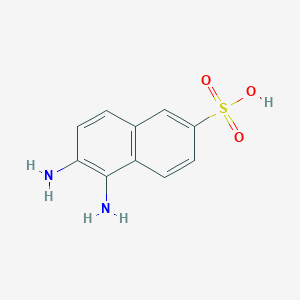
5,6-Diaminonaphthalene-2-sulfonic acid
Overview
Description
5,6-Diaminonaphthalene-2-sulfonic acid is a versatile chemical compound widely used in scientific research. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonic acid functional groups. This compound is known for its applications in organic synthesis and fluorescent labeling, making it invaluable in various fields including medicine and materials science.
Preparation Methods
The synthesis of 5,6-Diaminonaphthalene-2-sulfonic acid typically involves the coupling of 1-aminonaphthalene-5-sulfonic acid with diazotized anilineThe ammonia and aniline are distilled off, and the product is isolated by acidification of the screened liquors, yielding this compound in a 76% yield .
Chemical Reactions Analysis
5,6-Diaminonaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The reduction of the azo compound to form this compound itself is a key reaction.
Common reagents used in these reactions include zinc and ammonia for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Diaminonaphthalene-2-sulfonic acid is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Fluorescent Labeling: The compound is used in fluorescent labeling techniques, which are essential in biological and medical research.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5,6-Diaminonaphthalene-2-sulfonic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the application and the context in which the compound is used. For example, in fluorescent labeling, the compound interacts with specific biomolecules to produce fluorescence, which can be detected and analyzed .
Comparison with Similar Compounds
5,6-Diaminonaphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
1-Aminonaphthalene-5-sulfonic acid: Used as an intermediate in the synthesis of this compound.
2-Aminonaphthalene-1-sulfonic acid:
2-Aminonaphthalene-6-sulfonic acid:
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in different fields.
Properties
IUPAC Name |
5,6-diaminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-9-4-1-6-5-7(16(13,14)15)2-3-8(6)10(9)12/h1-5H,11-12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQLQQQSIFHVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















